Cas no 1379296-86-2 ((4-Iodo-3-methoxyphenyl)methanamine)

(4-Iodo-3-methoxyphenyl)methanamine is a halogenated aromatic amine derivative featuring both an iodine substituent and a methoxy group on the benzene ring. This compound is of interest in synthetic organic chemistry, particularly as a versatile intermediate for the preparation of pharmaceuticals, ligands, and advanced materials. The iodine moiety offers opportunities for further functionalization via cross-coupling reactions, while the methoxy group enhances solubility and electronic modulation. Its primary amine functionality allows for straightforward derivatization, making it valuable in medicinal chemistry and catalyst design. The compound’s well-defined structure and reactivity profile contribute to its utility in targeted synthesis applications.
(4-Iodo-3-methoxyphenyl)methanamine structure
1379296-86-2 structure
商品名:(4-Iodo-3-methoxyphenyl)methanamine
CAS番号:1379296-86-2
MF:C8H10INO
メガワット:263.075574398041
CID:4937433

(4-Iodo-3-methoxyphenyl)methanamine 化学的及び物理的性質

名前と識別子

    • (4-Iodo-3-methoxyphenyl)methanamine
    • IC1=C(C=C(C=C1)CN)OC
    • インチ: 1S/C8H10INO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3
    • InChIKey: MTAYWFGOSRQFQO-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC(=CC=1OC)CN

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 121
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 35.2

(4-Iodo-3-methoxyphenyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019121498-1g
(4-Iodo-3-methoxyphenyl)methanamine
1379296-86-2 97%
1g
725.04 USD 2021-06-16

(4-Iodo-3-methoxyphenyl)methanamine 関連文献

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(4-Iodo-3-methoxyphenyl)methanamineに関する追加情報

(4-Iodo-3-methoxyphenyl)methanamine (CAS No. 1379296-86-2): An Overview of Its Structure, Properties, and Applications in Modern Research

(4-Iodo-3-methoxyphenyl)methanamine (CAS No. 1379296-86-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound, also known as 4-iodo-3-methoxybenzylamine, is characterized by its aromatic ring substituted with an iodine atom and a methoxy group, along with an amino group attached to the benzyl moiety. The combination of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula of (4-Iodo-3-methoxyphenyl)methanamine is C9H11INO2, and its molecular weight is approximately 258.09 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 105-107°C, and it exhibits moderate stability under standard laboratory conditions.

In terms of its chemical reactivity, (4-Iodo-3-methoxyphenyl)methanamine can undergo a variety of transformations due to the presence of the amino group and the iodine substituent. The amino group can participate in nucleophilic substitution reactions, making it useful in the synthesis of amides, ureas, and other nitrogen-containing compounds. The iodine substituent, on the other hand, can be readily replaced by other functional groups through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Stille coupling. These reactions are widely used in the synthesis of complex organic molecules and have found applications in the development of new pharmaceuticals.

One of the key areas where (4-Iodo-3-methoxyphenyl)methanamine has shown promise is in the field of medicinal chemistry. Recent studies have explored its potential as a building block for the synthesis of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a precursor for the synthesis of potent inhibitors of protein kinases, which are important targets in cancer therapy. The researchers found that derivatives of (4-Iodo-3-methoxyphenyl)methanamine exhibited high selectivity and potency against specific kinases, making them promising candidates for further development.

In addition to its applications in cancer research, (4-Iodo-3-methoxyphenyl)methanamine has also been investigated for its potential use in neurodegenerative diseases. A study published in Chemical Biology & Drug Design explored the synthesis and biological evaluation of derivatives of this compound as potential inhibitors of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as serotonin and dopamine. The researchers found that certain derivatives showed significant MAO inhibitory activity, suggesting their potential therapeutic value in treating conditions such as Parkinson's disease and depression.

The versatility of (4-Iodo-3-methoxyphenyl)methanamine extends beyond its use as a synthetic intermediate. It has also been studied for its potential biological activities on its own. A recent study published in Bioorganic & Medicinal Chemistry Letters investigated the anti-inflammatory properties of this compound. The researchers found that (4-Iodo-3-methoxyphenyl)methanamine exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as a lead compound for the development of new anti-inflammatory agents.

In conclusion, (4-Iodo-3-methoxyphenyl)methanamine (CAS No. 1379296-86-2) is a multifaceted compound with a wide range of applications in modern research. Its unique chemical structure makes it an excellent building block for the synthesis of complex molecules with diverse biological activities. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in fields such as medicinal chemistry, pharmaceutical development, and drug discovery. As more studies are conducted, it is likely that (4-Iodo-3-methoxyphenyl)methanamine will continue to play a significant role in advancing our understanding and treatment of various diseases.

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